![molecular formula C14H12N2O4S2 B5649205 (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate](/img/structure/B5649205.png)
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate
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Overview
Description
Synthesis Analysis
The synthesis of compounds involving complex structures like isoindoles and thiazoles typically involves multi-step chemical reactions, starting from simpler precursors. For example, compounds with similar structural features have been synthesized through cyclocondensation reactions, utilizing ethyl bromopyruvate and hydrazine hydrate, followed by treatment with various reagents to introduce specific functional groups (Rajanarendar, Karunakar, & Ramu, 2006). Such processes often involve careful control of reaction conditions to achieve the desired product selectively.
Molecular Structure Analysis
The molecular structure of compounds containing isoindole and thiazole units can be elucidated using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance) spectroscopy, and computational methods. These approaches provide detailed information on the arrangement of atoms within the molecule, helping to predict reactivity and interactions with other molecules. For instance, X-ray crystallography has been used to determine the structure of related compounds, shedding light on their conformation and stereochemistry (Sakhautdinov et al., 2013).
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c17-11(7-22-14-15-5-6-21-14)20-8-16-12(18)9-3-1-2-4-10(9)13(16)19/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYMYIKUPKSSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl (4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetate |
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